molecular formula C21H19ClN2O4S B6053403 N~1~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide

N~1~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide

Katalognummer B6053403
Molekulargewicht: 430.9 g/mol
InChI-Schlüssel: GBZQBXHTCXZNSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide, commonly known as CP-690,550, is a small molecule drug that has been extensively studied for its therapeutic potential in various autoimmune diseases such as rheumatoid arthritis, lupus, and psoriasis. CP-690,550 is a potent inhibitor of Janus kinase (JAK) enzymes, which play a crucial role in the signaling pathways of many cytokines involved in the immune response.

Wirkmechanismus

CP-690,550 is a potent inhibitor of N~1~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide enzymes, which play a crucial role in the signaling pathways of many cytokines involved in the immune response. By inhibiting N~1~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide enzymes, CP-690,550 blocks the downstream signaling of several cytokines, including interleukin-2, interleukin-6, interleukin-12, and interferon-gamma, leading to a reduction in inflammation and immune cell activation.
Biochemical and Physiological Effects
CP-690,550 has been shown to reduce the levels of several pro-inflammatory cytokines, including interleukin-6, tumor necrosis factor-alpha, and interferon-gamma, in both preclinical and clinical studies. It also reduces the activation of T cells and B cells, leading to a decrease in the production of autoantibodies and inflammatory mediators.

Vorteile Und Einschränkungen Für Laborexperimente

CP-690,550 has several advantages for lab experiments, including its high potency and specificity for N~1~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide enzymes, which allows for precise modulation of the immune response. However, its use in lab experiments is limited by its high cost and the need for specialized equipment and expertise for its synthesis and analysis.

Zukünftige Richtungen

CP-690,550 has shown promising results in preclinical and clinical studies for its therapeutic potential in various autoimmune diseases. Future research could focus on optimizing its dosage and administration, as well as exploring its potential in combination with other immunomodulatory drugs. Additionally, further studies are needed to evaluate its long-term safety and efficacy in different patient populations.

Synthesemethoden

The synthesis of CP-690,550 involves several steps, starting with the reaction of 3-chlorobenzoyl chloride with methylsulfonyl aniline to obtain N~1~-(3-chlorophenyl)-N~2~-(methylsulfonyl)aniline. This intermediate is then reacted with 4-phenoxybenzoyl chloride to form N~1~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide.

Wissenschaftliche Forschungsanwendungen

CP-690,550 has been extensively studied in preclinical and clinical trials for its therapeutic potential in various autoimmune diseases. It has shown promising results in reducing inflammation and improving clinical outcomes in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Eigenschaften

IUPAC Name

N-(3-chlorophenyl)-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4S/c1-29(26,27)24(15-21(25)23-17-7-5-6-16(22)14-17)18-10-12-20(13-11-18)28-19-8-3-2-4-9-19/h2-14H,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZQBXHTCXZNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)Cl)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.